molecular formula C6H11ClN2S B13040898 4-Isopropylthiazol-5-amine hcl

4-Isopropylthiazol-5-amine hcl

Cat. No.: B13040898
M. Wt: 178.68 g/mol
InChI Key: DSJAYWMUQYZQHZ-UHFFFAOYSA-N
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Description

4-Isopropylthiazol-5-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylthiazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropylamine with a thioamide under acidic conditions to form the thiazole ring. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-Isopropylthiazol-5-amine hydrochloride may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylthiazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-Isopropylthiazol-5-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropylthiazol-5-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

4-Isopropylthiazol-5-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct chemical and biological properties. Its isopropyl group may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

4-propan-2-yl-1,3-thiazol-5-amine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-4(2)5-6(7)9-3-8-5;/h3-4H,7H2,1-2H3;1H

InChI Key

DSJAYWMUQYZQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC=N1)N.Cl

Origin of Product

United States

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